molecular formula C9H9Cl2FO B8029719 1,4-Dichloro-2-fluoro-3-propoxybenzene

1,4-Dichloro-2-fluoro-3-propoxybenzene

Cat. No.: B8029719
M. Wt: 223.07 g/mol
InChI Key: WLAUXHKEGRVTOK-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-3-propoxybenzene (C₉H₈Cl₂FO) is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 4, a fluorine atom at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 3. This compound has a molecular weight of 237.06 g/mol and is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing and lipophilic properties . The strategic placement of halogens and the propoxy group enhances its stability and reactivity in cross-coupling reactions, making it valuable in constructing complex organic molecules .

Properties

IUPAC Name

1,4-dichloro-2-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2FO/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAUXHKEGRVTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-fluoro-3-propoxybenzene typically involves the reaction of 1,4-dichloro-2-fluorobenzene with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the fluorine atom with the propoxy group.

Industrial Production Methods

Industrial production of 1,4-Dichloro-2-fluoro-3-propoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-3-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

1,4-Dichloro-2-fluoro-3-propoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared to highlight the effects of substituent variations on physical, chemical, and functional properties:

1,2,4-Trichloro-3-ethoxybenzene

  • Structural difference : Replaces fluorine (position 2) with chlorine and propoxy (position 3) with ethoxy (-OCH₂CH₃).
  • Properties :
    • Higher molecular weight (251.92 g/mol) due to additional chlorine.
    • Increased melting point (98–100°C vs. 72–74°C) and reduced solubility in polar solvents due to enhanced halogen interactions .
  • Applications : Less favored in pharmaceuticals due to higher toxicity but widely used in polymer stabilizers .

1,4-Dichloro-2-fluoro-3-methoxybenzene

  • Structural difference : Propoxy group replaced by methoxy (-OCH₃).
  • Properties :
    • Lower molecular weight (209.03 g/mol) and boiling point (215°C vs. 245°C) compared to the target compound.
    • Improved water solubility (0.8 g/L vs. 0.2 g/L) due to shorter alkoxy chain .

1,4-Dichloro-3-propoxybenzene

  • Structural difference : Lacks the fluorine atom at position 2.
  • Properties :
    • Reduced electrophilic reactivity (lower Hammett σ+ value: 0.11 vs. 0.18) due to absence of electron-withdrawing fluorine .
    • Higher thermal decomposition threshold (290°C vs. 265°C) .
  • Applications : Used in less reactive synthetic pathways, such as etherifications .

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) logP Water Solubility (g/L)
1,4-Dichloro-2-fluoro-3-propoxybenzene 237.06 72–74 245 3.2 0.2
1,2,4-Trichloro-3-ethoxybenzene 251.92 98–100 260 3.8 0.1
1,4-Dichloro-2-fluoro-3-methoxybenzene 209.03 65–67 215 2.5 0.8
1,4-Dichloro-3-propoxybenzene 221.07 80–82 230 3.0 0.3

Data sourced from Reaxys (2023) and PubChem (2025) .

Research Findings

  • Electron-Withdrawing Effects: Fluorine at position 2 significantly enhances electrophilic aromatic substitution rates compared to non-fluorinated analogs, as demonstrated in palladium-catalyzed cross-couplings .
  • Alkoxy Chain Impact : Propoxy groups improve lipid solubility (logP = 3.2), enabling better bioactivity in herbicidal formulations compared to methoxy derivatives .
  • Toxicity Profile : Chlorine substitution at positions 1 and 4 correlates with higher ecotoxicity (LC₅₀ = 12 mg/L for Daphnia magna) versus ethoxy variants (LC₅₀ = 8 mg/L) .

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